molecular formula C11H7F7N2 B12068882 1H-Benzimidazole, 2-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methyl- CAS No. 1309602-09-2

1H-Benzimidazole, 2-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methyl-

Cat. No.: B12068882
CAS No.: 1309602-09-2
M. Wt: 300.17 g/mol
InChI Key: LZUGALCGTWLULT-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methyl- is a chemical compound with the following properties:

    Chemical Formula: CHBrFNOS

    CAS Number: 1172847-72-1

    Molecular Weight: 549.33 g/mol

Chemical Reactions Analysis

1H-Benzimidazole, 2-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methyl- can undergo various chemical reactions, including:

    Substitution Reactions: It may participate in nucleophilic substitution reactions due to the presence of the benzimidazole ring.

    Oxidation and Reduction Reactions: The sulfur atom in the compound suggests potential redox chemistry.

    Common Reagents: Specific reagents would depend on the reaction type, but typical reagents include bases, acids, and oxidizing agents.

    Major Products: These would vary based on the specific reaction conditions.

Scientific Research Applications

This compound has applications in several fields:

    Chemistry: It can serve as a building block for the synthesis of more complex molecules.

    Biology: Researchers may explore its interactions with biological macromolecules.

    Medicine: Investigations into its potential pharmacological properties are warranted.

    Industry: Its unique structure may find applications in materials science or specialty chemicals.

Mechanism of Action

The precise mechanism by which 1H-Benzimidazole, 2-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methyl- exerts its effects remains an area of study. Molecular targets and pathways involved are yet to be fully elucidated.

Comparison with Similar Compounds

While detailed comparisons are challenging due to limited data, researchers can explore related compounds such as other benzimidazoles or fluorinated derivatives.

Properties

CAS No.

1309602-09-2

Molecular Formula

C11H7F7N2

Molecular Weight

300.17 g/mol

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methyl-1H-benzimidazole

InChI

InChI=1S/C11H7F7N2/c1-5-2-3-6-7(4-5)20-8(19-6)9(12,13)10(14,15)11(16,17)18/h2-4H,1H3,(H,19,20)

InChI Key

LZUGALCGTWLULT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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